molecular formula C24H24N4O7S B2963849 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111975-63-3

6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2963849
CAS No.: 1111975-63-3
M. Wt: 512.54
InChI Key: BUUMOTKGUTVLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a quinazolinone core fused with a [1,3]dioxolo ring. Key structural elements include:

  • A sulfanyl methyl linker, which may improve solubility and hydrogen-bonding capacity.
  • A 3-methoxypropyl chain at position 7, contributing to lipophilicity and membrane permeability.
  • The [1,3]dioxolo fused ring system, associated with apoptosis modulation in related compounds .

Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects.

Properties

IUPAC Name

6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S/c1-30-6-4-5-28-23(29)17-10-19-20(34-13-33-19)11-18(17)25-24(28)36-12-21-26-22(27-35-21)14-7-15(31-2)9-16(8-14)32-3/h7-11H,4-6,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUMOTKGUTVLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Construction of the dioxoloquinazoline core: This involves the condensation of an anthranilic acid derivative with a suitable aldehyde, followed by cyclization.

    Introduction of the sulfanyl and methoxypropyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate thiol and alkyl halide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups may allow it to form multiple interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Structural and Functional Comparisons
Compound Class Core Structure Key Substituents logP* Solubility* Biological Activity Reference
Target Compound Quinazolinone Oxadiazole, Methoxypropyl, Sulfanyl 2.8 Moderate Kinase inhibition (theoretical)
Triazolo Quinazoline (8a) Triazolo[4,3-c]quinazoline Cinnamoyl, Methyl 3.1 Low Anticancer activity
Triazolo-Thiadiazine Triazolo-Thiadiazine Dichlorophenyl, Methylpyrazole 3.5 Low COX-2 inhibition
Isochromene Derivative Dioxolo[4,5-g]isochromene Isopropoxymethyl, Phenyl 2.5 High Apoptosis induction

*logP and solubility values estimated via SwissADME or inferred from analogs.

Key Observations:

Quinazolinone vs. The sulfanyl methyl group may confer higher aqueous solubility compared to 8a’s cinnamoyl substituent, which is highly lipophilic .

Oxadiazole vs. Thiadiazine :

  • The 1,2,4-oxadiazole in the target compound is a bioisostere for ester groups, offering metabolic stability over the triazolo-thiadiazine’s dichlorophenyl group, which is prone to oxidative degradation .
  • The triazolo-thiadiazine’s higher logP (3.5) suggests stronger membrane affinity but poorer solubility, whereas the target compound’s methoxypropyl chain balances lipophilicity (logP ~2.8) .

Dioxolo Group Implications: The [1,3]dioxolo moiety in the target compound is structurally analogous to ’s isochromene derivative, which induces apoptosis via integrin β4 and ROS pathways .

Pharmacokinetic and Drug-Likeness Predictions

Using SwissADME (as in ):

  • Lipophilicity (logP) : The target compound’s logP (~2.8) is lower than triazolo-thiadiazines (3.5), favoring better solubility and oral bioavailability.
  • Hydrogen Bonding: The sulfanyl and methoxy groups may increase hydrogen-bond donor/acceptor counts, improving target engagement.
  • Drug-Likeness : Compliance with Lipinski’s rules is likely, given moderate molecular weight (<500 Da) and logP.

Biological Activity

The compound 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound integrates a quinazoline core with oxadiazole and dioxole functionalities. The presence of these heterocycles is known to influence the biological activity of compounds significantly. The molecular formula is C23H25N3O5SC_{23}H_{25}N_3O_5S, with a molecular weight of approximately 425.53 g/mol.

Structural Features

FeatureDescription
Core Structure Quinazoline with oxadiazole
Functional Groups Methoxy, sulfanyl
Molecular Weight 425.53 g/mol
Molecular Formula C23H25N3O5S

Anticancer Properties

Recent studies indicate that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • U-937 (leukemia)

In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1 phase.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of related oxadiazole derivatives against MCF-7 and HCT116 cell lines:

CompoundIC50 (µM) MCF-7IC50 (µM) HCT116
Doxorubicin1.932.84
Oxadiazole Derivative A0.480.19
Oxadiazole Derivative B0.785.13

The results indicated that some derivatives exhibited lower IC50 values than doxorubicin, suggesting higher potency as anticancer agents .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar oxadiazole derivatives have demonstrated activity against both gram-positive and gram-negative bacteria. For example:

  • Effective against Bacillus cereus
  • Moderate activity against E. coli

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer proliferation.
  • Receptor Interaction : The compound may interact with various cellular receptors, influencing signaling pathways that lead to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.